磺基甜菜碱

描述

Synthesis Analysis

Sulfobetaines can be synthesized through various methods. Lee and Tsai (1994) described the synthesis of sulfobetaines and their corresponding cationic monomers, focusing on their solubility and moisture regain properties in relation to their molecular structures (Lee & Tsai, 1994). Sonnenschein and Seubert (2011) detailed the synthesis of sulfobetaine monomers as styrene derivatives, demonstrating a method for creating a homologous series of molecules with varying distances between the quaternary amine and the sulfonic acid group (Sonnenschein & Seubert, 2011).

Molecular Structure Analysis

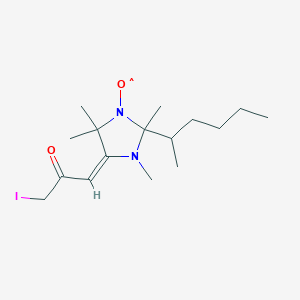

The molecular structure of sulfobetaines plays a crucial role in their physical and chemical properties. The study by Lee and Tsai (1994) also explored the conformation of sulfobetaines in aqueous solution, identifying their structural characteristics through nuclear magnetic resonance (NMR) spectroscopy (Lee & Tsai, 1994).

Chemical Reactions and Properties

Sulfobetaines exhibit specific chemical reactions due to their zwitterionic nature. Song et al. (2005) investigated the formation of sulfobetaine-stabilized copper nanoparticles, revealing the mechanism behind the reduction process and the stabilization effect of sulfobetaines on metal nanoparticles (Song et al., 2005).

Physical Properties Analysis

The physical properties of sulfobetaines, such as solubility and moisture regain, are influenced by their molecular structure. The research by Lee and Tsai (1994) highlights the relationship between the molecular structure of sulfobetaines and their solubility and moisture regain properties (Lee & Tsai, 1994).

Chemical Properties Analysis

Sulfobetaines' chemical properties, such as their reactivity and stability, are key areas of investigation. The study on the formation of sulfobetaine-stabilized copper nanoparticles by Song et al. (2005) provides insights into the chemical stability and reactivity of sulfobetaines in the context of nanoparticle formation (Song et al., 2005).

科学研究应用

1. Biostable Polyurethanes

- Application Summary : Sulfobetaine is used to improve the biocompatibility of siloxane-based biostable polycarbonateurethanes (PCUs), which are potential blood-contact biomaterials .

- Methods of Application : PCUs with varying [PDMS]/ ( [PDMS] + [PCDL]) were synthesized by a two-step solution polymerization method. The biocompatibility of these PCUs was further improved by inserting sulfobetaine via three synthetic protocols .

- Results or Outcomes : The fibrinogen absorption on and platelet adhesion to the surface of these zwitterionic modified ones were markedly retarded. This suggested that there is a trade-off between the mechanical properties and biocompatibility for the zwitterion containing siloxane-based biostable PCUs applied as blood-contacting biomaterials .

2. Zwitterionic Polymers

- Application Summary : Sulfobetaine derivatives are used in the synthesis of zwitterionic polymers, which have high dipole moments and highly charged groups .

- Methods of Application : Zwitterionic materials simultaneously possess an equimolar number of cationic and anionic moieties, maintaining overall electroneutrality and high hydrophilicity .

- Results or Outcomes : Due to their remarkable hydration capability, low interfacial energy, and marvelous antifouling capacities, these materials have been applied as adsorbing agents, biomedical applications, electronics, hydrogels, and antifouling for membrane separation and marine coatings .

3. Bath Liquids for Sensitive Skin

- Application Summary : Sulfobetaine based on sweet almond oil is used in bath liquids for sensitive skin .

4. Multicellular Tumor Spheroids

- Application Summary : Sulfobetaine polymers have been used for effective permeability into multicellular tumor spheroids (MCTSs), which are attractive for drug screening before animal tests because they emulate an in vivo microenvironment .

- Methods of Application : Zwitterionic polymers of sulfobetaine methacrylates and (meth)acrylamides with or without hydroxy groups between the zwitterions were prepared to serve as highly permeable nanocarriers .

- Results or Outcomes : The excellent permeability of the hepatocyte MCTS enabled the polymer to permeate it and reach the center region (∼325 μm in diameter) at approximately 150 s .

5. Complexation Materials

- Application Summary : Sulfobetaine derivatives are used in the synthesis of complexation materials .

6. Ion Exchange

7. Blood-Contact Biomaterials

- Application Summary : Sulfobetaine is used to improve the biocompatibility of siloxane-based biostable polycarbonateurethanes (PCUs), which are potential blood-contact biomaterials .

- Methods of Application : PCUs with varying [PDMS]/ ( [PDMS] + [PCDL]) were synthesized by a two-step solution polymerization method. The biocompatibility of these PCUs was further improved by inserting sulfobetaine via three synthetic protocols .

- Results or Outcomes : The fibrinogen absorption on and platelet adhesion to the surface of these zwitterionic modified ones were markedly retarded. This suggested that there is a trade-off between the mechanical properties and biocompatibility for the zwitterion containing siloxane-based biostable PCUs applied as blood-contacting biomaterials .

8. Adsorbing Agents

9. Antifouling for Membrane Separation

属性

IUPAC Name |

2-dimethylsulfonioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDWGZCVUAZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

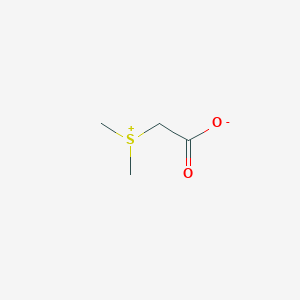

C[S+](C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197081 | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfobetaine | |

CAS RN |

4727-41-7 | |

| Record name | Dimethylsulfonioacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsulfonioacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylsulfonioacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CVU22OCJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)